molecular formula C14H13NO B13958147 3-Ethoxy-9H-carbazole CAS No. 246175-67-7

3-Ethoxy-9H-carbazole

Cat. No.: B13958147
CAS No.: 246175-67-7
M. Wt: 211.26 g/mol
InChI Key: MXGKPCYKCPODPI-UHFFFAOYSA-N
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Description

3-Ethoxy-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The ethoxy group attached to the carbazole core enhances its solubility and modifies its electronic properties, making it a valuable compound for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-9H-carbazole typically involves the ethylation of 9H-carbazole. One common method is the reaction of 9H-carbazole with ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carbazole-3-carboxylic acid.

    Reduction: Reduction reactions can convert it into this compound derivatives with different functional groups.

    Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the carbazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine, chlorine, and various alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Carbazole-3-carboxylic acid.

    Reduction: Various this compound derivatives.

    Substitution: Substituted carbazole compounds with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Ethoxy-9H-carbazole involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the NF-κB signaling pathway, leading to reduced cancer cell proliferation and increased apoptosis . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-9H-carbazole stands out due to its unique combination of solubility and electronic properties, making it particularly suitable for applications in organic electronics and pharmaceuticals. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry.

Properties

CAS No.

246175-67-7

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

3-ethoxy-9H-carbazole

InChI

InChI=1S/C14H13NO/c1-2-16-10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h3-9,15H,2H2,1H3

InChI Key

MXGKPCYKCPODPI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC3=CC=CC=C32

Origin of Product

United States

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